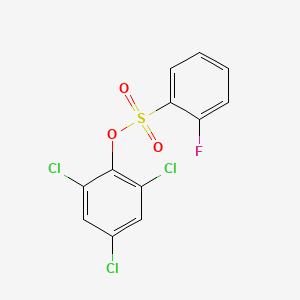

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate

CAS No.: 1171919-36-0

Cat. No.: VC3360608

Molecular Formula: C12H6Cl3FO3S

Molecular Weight: 355.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171919-36-0 |

|---|---|

| Molecular Formula | C12H6Cl3FO3S |

| Molecular Weight | 355.6 g/mol |

| IUPAC Name | (2,4,6-trichlorophenyl) 2-fluorobenzenesulfonate |

| Standard InChI | InChI=1S/C12H6Cl3FO3S/c13-7-5-8(14)12(9(15)6-7)19-20(17,18)11-4-2-1-3-10(11)16/h1-6H |

| Standard InChI Key | JARSIEXAOYJGNW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)F)S(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |

Introduction

2,4,6-Trichlorophenyl 2-fluorobenzenesulfonate is a complex organic compound with the molecular formula C₁₂H₆Cl₃FO₃S and a molecular weight of 355.6 g/mol. It belongs to the class of sulfonates, which are derivatives of sulfonic acid where a sulfonate group is attached to an aromatic ring. This compound has garnered attention due to its potential applications in various scientific fields, particularly in organic synthesis and materials science .

Synthesis Methods

The synthesis of 2,4,6-trichlorophenyl 2-fluorobenzenesulfonate can be achieved through several methods, primarily involving electrophilic aromatic substitution reactions or coupling reactions. These methods allow for the formation of the compound by attaching the sulfonate group to the aromatic ring, which is a common approach in organic synthesis.

Hazard and Safety Information

The compound is classified as an irritant, indicating that it may cause skin or eye irritation upon contact. Handling should be done with appropriate protective equipment to minimize exposure .

Research Findings and Kinetics

Kinetics studies indicate that reactions involving this compound often exhibit first-order kinetics with respect to the concentration of nucleophile or electrophile. This suggests that the rate of reaction is directly proportional to the concentration of one reactant, which is typical for many organic reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume